molecular formula C7H6F3P B3267992 [4-(Trifluoromethyl)phenyl]phosphane CAS No. 473808-83-2

[4-(Trifluoromethyl)phenyl]phosphane

Cat. No.: B3267992
CAS No.: 473808-83-2
M. Wt: 178.09 g/mol
InChI Key: IQUVKELVRNJFAE-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)phenyl]phosphane: , also known as tris(4-trifluoromethylphenyl)phosphine, is an organophosphorus compound with the molecular formula C21H12F9P. This compound is characterized by the presence of three trifluoromethyl groups attached to a phenyl ring, which is bonded to a phosphorus atom. It is commonly used as a ligand in various chemical reactions, particularly in catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl]phosphane typically involves the reaction of benzylphosphine with trifluoromethylphenyl magnesium bromide. The reaction is carried out in an inert atmosphere using dry organic solvents such as diethyl ether or tetrahydrofuran. The reaction temperature is generally maintained at room temperature, and the mixture is stirred for several hours to days. After the reaction is complete, the product is purified through filtration, solvent distillation, and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and automated systems to control the reaction conditions precisely. The purification steps may include advanced techniques such as column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [4-(Trifluoromethyl)phenyl]phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-(Trifluoromethyl)phenyl]phosphane is widely used as a ligand in catalytic reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, and Heck reactions. Its unique electronic properties enhance the efficiency and selectivity of these reactions .

Biology and Medicine: The compound is also explored for its potential applications in medicinal chemistry. It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals. Its trifluoromethyl groups contribute to the stability and bioavailability of the resulting compounds .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its role as a catalyst in various chemical processes makes it valuable for large-scale manufacturing .

Mechanism of Action

The mechanism by which [4-(Trifluoromethyl)phenyl]phosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic reactions, facilitating the formation and stabilization of reactive intermediates. The trifluoromethyl groups enhance the electron-withdrawing properties of the ligand, thereby influencing the reactivity and selectivity of the catalytic processes .

Comparison with Similar Compounds

  • Tris(4-fluorophenyl)phosphine
  • Tris(4-chlorophenyl)phosphine
  • Tris(4-bromophenyl)phosphine

Comparison: Compared to its analogs, [4-(Trifluoromethyl)phenyl]phosphane is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties. These properties enhance its performance as a ligand in catalytic reactions, making it more effective in certain applications. The trifluoromethyl groups also contribute to the compound’s stability and resistance to oxidation .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3P/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUVKELVRNJFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402634
Record name [4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473808-83-2
Record name [4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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